molecular formula C10H9N5O2 B12093653 [5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol CAS No. 61130-78-7

[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol

Cat. No.: B12093653
CAS No.: 61130-78-7
M. Wt: 231.21 g/mol
InChI Key: PCVSGOKFMHYKSA-UHFFFAOYSA-N
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Description

2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- is a chemical compound with the molecular formula C10H9N5O2 and a molecular weight of 231.21 g/mol This compound is characterized by the presence of a furan ring and a purine moiety, which are linked through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- typically involves the reaction of a furan derivative with a purine derivative under specific conditions. One common method involves the use of a furanmethanol precursor, which is reacted with a purine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and purine derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated furan and purine compounds .

Scientific Research Applications

2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan and purine moieties play a crucial role in these interactions, allowing the compound to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- is unique due to its combination of furan and purine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

61130-78-7

Molecular Formula

C10H9N5O2

Molecular Weight

231.21 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)furan-2-yl]methanol

InChI

InChI=1S/C10H9N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h1-2,4-5,16H,3H2,(H2,11,12,13)

InChI Key

PCVSGOKFMHYKSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

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